molecular formula C10H17NO4 B3155576 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid CAS No. 803632-48-6

2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid

Cat. No.: B3155576
CAS No.: 803632-48-6
M. Wt: 215.25 g/mol
InChI Key: WZVABTJVAKWGGO-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Carboxylic Acid Chemistry and Significance

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. nih.gov The incorporation of carboxylic acid functionalities onto this ring system gives rise to piperidine carboxylic acids, a class of compounds with significant biological and chemical versatility. These molecules can serve as crucial building blocks in the synthesis of more complex molecular architectures and are known to interact with various biological targets.

Rationale for Academic Investigation of the 4,4-Disubstituted Piperidine Scaffold

The specific arrangement of substituents on the piperidine ring plays a critical role in determining the molecule's three-dimensional shape and, consequently, its biological activity. The 4,4-disubstituted piperidine scaffold, as seen in the title compound, is of particular interest to medicinal chemists for several reasons:

Introduction of a Quaternary Center: The 4,4-disubstitution creates a quaternary carbon center, which can impart conformational rigidity to the molecule. This restricted conformational flexibility can lead to higher binding affinity and selectivity for specific biological targets.

Vectorial Display of Functionality: The two acetic acid chains emanating from the same carbon atom project into space in defined vectors. This precise spatial arrangement of functional groups is crucial for molecular recognition and interaction with enzymes and receptors.

Modulation of Physicochemical Properties: The presence of two carboxylic acid groups significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding, all of which are critical parameters in drug design.

The 4,4-disubstituted piperidine motif has been successfully incorporated into a variety of biologically active compounds, including potent analgesics, antiviral agents, and inhibitors of chemokine receptor 5 (CCR5), highlighting the therapeutic potential of this structural class.

Overview of Current Research Trajectories pertinent to the Chemical Compound

While specific research on 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid is not extensively documented, current research trajectories for analogous structures suggest several potential areas of investigation:

Synthesis of Novel Analogs: The core structure of this compound serves as a valuable starting point for the synthesis of a library of related compounds. By modifying the carboxylic acid groups or the N-methyl substituent, researchers can explore the structure-activity relationships (SAR) and optimize for desired biological activities.

Enzyme Inhibition Studies: The diacetic acid motif suggests a potential role as a chelating agent for metal ions, which are often found in the active sites of metalloenzymes. Consequently, this compound and its derivatives could be investigated as potential enzyme inhibitors.

Scaffold for Drug Discovery: The rigid, three-dimensional nature of the 4,4-disubstituted piperidine scaffold makes it an attractive framework for the design of new therapeutic agents targeting a range of diseases.

Data Table

PropertyValue
IUPAC Name This compound
CAS Number 803632-48-6
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(carboxymethyl)-1-methylpiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-11-4-2-10(3-5-11,6-8(12)13)7-9(14)15/h2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVABTJVAKWGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618317
Record name 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803632-48-6
Record name 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodological Development for 2,2 1 Methylpiperidine 4,4 Diyl Diacetic Acid

Synthesis of Key 1-Methylpiperidine (B42303) Core Precursors

The formation of the 1-methylpiperidine nucleus is a critical foundational step in the synthesis of 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid. Various precursors can be strategically employed to construct this heterocyclic core, each offering distinct advantages in terms of efficiency and substituent compatibility.

Exploitation of 1-Methyl-4-piperidone (B142233) in Piperidine (B6355638) Ring Construction

1-Methyl-4-piperidone stands out as a versatile and frequently utilized building block in the synthesis of substituted piperidine derivatives. wikipedia.orgnih.govnih.govnih.govsigmaaldrich.comchemicalbook.com Its chemical structure, featuring a reactive ketone group, allows for a variety of transformations at the C-4 position. The synthesis of 1-methyl-4-piperidone itself can be achieved through several established routes. One of the earliest reported methods involves a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate, followed by a Dieckmann cyclization, saponification, and subsequent decarboxylation. wikipedia.org Another approach utilizes the reaction of methylamine, formaldehyde (B43269), and the ethyl ester of acetonedicarboxylic acid. wikipedia.org A third synthetic pathway involves the ring closure of 1,5-dichloro-3-pentanone with methylamine. wikipedia.org

The piperidone structure is a key intermediate for numerous neuropharmaceuticals and is widely applied in the synthesis of analgesics and central nervous system receptor antagonists. The presence of the carbonyl group and the adjacent methylene (B1212753) groups enables a multitude of organic reactions, making it a pivotal precursor for more complex piperidine-containing molecules. chemicalbook.com

Applications of Transfer Hydrogenation in the Synthesis of 1-Methylpiperidine-4-carboxylic Acid and Related Structures

Transfer hydrogenation presents an effective method for the synthesis of 1-methylpiperidine-4-carboxylic acid, another important precursor. This technique involves the transfer of hydrogen from a donor molecule, often in the presence of a metal catalyst, to a substrate. In the synthesis of 1-methylpiperidine-4-carboxylic acid, isonipecotic acid can be reacted with formaldehyde under transfer hydrogenation conditions. semanticscholar.org This process typically utilizes a palladium catalyst and formic acid as the hydrogen donor, with the reaction mixture being heated to facilitate the transformation. The resulting 1-methylpiperidine-4-carboxylic acid can then be converted to its hydrochloride salt.

Asymmetric transfer hydrogenation has also been explored for the synthesis of chiral α-aminophosphonic acids, demonstrating the versatility of this methodology in creating stereochemically defined structures.

Derivatization from N-Methylpiperidin-4-ol to Form Critical Intermediates (e.g., 4-Chloro-N-methylpiperidine)

N-methylpiperidin-4-ol serves as a valuable starting material for the synthesis of key intermediates such as 4-chloro-N-methylpiperidine. The conversion of the hydroxyl group to a chlorine atom can be accomplished using various chlorinating agents. A common method involves the reaction of N-methylpiperidin-4-ol with thionyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

This chloro-derivative is a useful intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-4 position of the piperidine ring.

Installation of the Gemini-Diacetic Acid Functionality at the Piperidine C-4 Position

The introduction of the two acetic acid chains at the C-4 position of the 1-methylpiperidine ring is the defining step in the synthesis of the target molecule. This transformation requires the formation of two new carbon-carbon bonds at a single carbon center.

Condensation Reactions Utilizing Active Methylene Compounds as a Primary Synthetic Approach

Condensation reactions between 1-methyl-4-piperidone and active methylene compounds are a primary strategy for installing new carbon-carbon bonds at the C-4 position. The Knoevenagel condensation, and specifically its Doebner modification, is a particularly relevant approach. tandfonline.compsu.edubu.edumdpi.comorganic-chemistry.org

The Knoevenagel-Doebner reaction involves the condensation of a carbonyl compound (in this case, 1-methyl-4-piperidone) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine (B92270). tandfonline.compsu.edubu.edumdpi.com The reaction between an aldehyde or ketone and malonic acid, typically carried out in pyridine with a catalytic amount of piperidine, leads to an α,β-unsaturated carboxylic acid after decarboxylation. mdpi.com

To achieve the geminal diacetic acid structure, the reaction conditions would need to be controlled to favor the initial condensation product without subsequent elimination and decarboxylation, followed by a second C-C bond formation or a modification of the initial product. A plausible synthetic route involves the reaction of 1-methyl-4-piperidone with diethyl malonate in the presence of a base. chempedia.inforesearchgate.net This would form a piperidin-4-ylidenemalonic acid diethyl ester. Subsequent hydrolysis of the ester groups would yield the corresponding dicarboxylic acid. chempedia.infogoogleapis.combeilstein-journals.org To obtain the target diacetic acid, a reduction of the double bond would be necessary, followed by hydrolysis.

ReactantsReagents/CatalystsProductReaction Type
1-Methyl-4-piperidone, Malonic AcidPiperidine, Pyridine(1-Methylpiperidin-4-ylidene)acetic acidKnoevenagel-Doebner Condensation
1-Methyl-4-piperidone, Diethyl MalonateBase (e.g., Piperidine)Diethyl 2-(1-methylpiperidin-4-ylidene)malonateKnoevenagel Condensation
Diethyl 2-(1-methylpiperidin-4-ylidene)malonateNaOH, H2O/MeOH2-(1-Methylpiperidin-4-ylidene)malonic acidHydrolysis

Mechanistic Investigations into C-C Bond Formation at the Piperidine C-4 Position

The mechanism of the Knoevenagel condensation, which is central to the formation of the C-C bonds at the piperidine C-4 position, has been the subject of detailed investigation. acs.orgrsc.orgresearchgate.net When a secondary amine like piperidine is used as a catalyst for the reaction between a carbonyl compound and an active methylene compound, the reaction is believed to proceed through several key intermediates. acs.org

The catalytic cycle is initiated by the reaction of the piperidine catalyst with the carbonyl group of 1-methyl-4-piperidone to form a carbinolamine intermediate. This is followed by the elimination of water to generate a reactive iminium ion. The active methylene compound, in this case, likely a malonic acid derivative, is deprotonated by a base (which can be another molecule of piperidine or the solvent) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic iminium ion to form a new C-C bond. The final steps involve the elimination of the piperidine catalyst to regenerate it and form the product. acs.org

Theoretical calculations have suggested that the formation of the iminium ion is often the rate-determining step in this catalytic cycle. acs.org The catalytic role of piperidine is not just to activate the carbonyl compound but also to facilitate the elimination steps. acs.org The reaction is influenced by both the acidic and basic properties of the catalyst and the reaction medium. rsc.org

In the context of the Doebner modification using malonic acid, the reaction in pyridine as a solvent is thought to proceed through the formation of a benzalmalonic acid intermediate which can then undergo decarboxylation. bu.edu The precise state of malonic acid in the pyridine solution (undissociated, monoanion, or dianion) is not definitively known but is a factor in the reaction mechanism. bu.edu

Optimization of Reaction Conditions and Strategic Reagent Selection for Diacetic Acid Introduction

A plausible and direct approach to introduce the diacetic acid functionality at the C4 position of the piperidine ring involves the gem-dialkylation of a suitable precursor, such as 1-methyl-4-piperidone. The strategic selection of reagents and the meticulous optimization of reaction conditions are paramount to achieving high yields and minimizing side reactions.

One potential method is the Reformatsky reaction, which utilizes an α-halo ester and a metal, typically zinc, to form a zinc enolate that can then react with the ketone functionality of 1-methyl-4-piperidone. wikipedia.orgpharmdguru.comlibretexts.orgorganic-chemistry.org This would be a two-step process, with the reaction being performed twice to introduce both acetic acid ester groups. Subsequent hydrolysis of the resulting di-ester would yield the target diacetic acid.

The key parameters for optimization in a Reformatsky-type reaction include the choice of solvent, temperature, the nature of the zinc activator, and the specific α-halo ester used. A hypothetical optimization table for the first addition of ethyl bromoacetate (B1195939) to 1-methyl-4-piperidone is presented below, illustrating the systematic approach required.

Table 1: Hypothetical Optimization of the Reformatsky Reaction for the Synthesis of Ethyl (1-methyl-4-hydroxypiperidin-4-yl)acetate

EntrySolventZinc ActivationTemperature (°C)Time (h)Yield (%)
1BenzeneI₂Reflux645
2TolueneI₂Reflux655
3THFI₂Reflux670
4THFTMSClReflux475
5THFTMSCl50482
6DioxaneTMSCl50465

This data is illustrative and based on typical trends observed in Reformatsky reactions.

Following the successful mono-alkylation, a second Reformatsky reaction or a direct alkylation of the intermediate β-hydroxy ester (after conversion of the hydroxyl group to a leaving group) would be necessary to introduce the second acetic acid ester moiety.

An alternative strategy is the direct gem-dialkylation of 1-methyl-4-piperidone with an appropriate acetate (B1210297) enolate equivalent. This would require a strong, non-nucleophilic base to generate the enolate of the alkylating agent, such as lithium diisopropylamide (LDA), and careful control of stoichiometry and reaction temperature to favor the dialkylated product. The choice of the electrophile is also critical; for instance, using a reagent like ethyl bromoacetate would be a common choice.

Strategic reagent selection extends to the workup and purification stages. The use of chelating agents can aid in the removal of metal salts, and chromatographic techniques are often necessary to isolate the desired product from unreacted starting materials and mono-alkylated intermediates.

Chemo-, Regio-, and Stereoselective Synthesis of the Chemical Compound

Achieving chemo-, regio-, and stereoselectivity in the synthesis of a molecule with a quaternary center, such as this compound, requires sophisticated synthetic design. While the target molecule itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of chiral derivatives or when employing chiral auxiliaries to control the formation of the quaternary center.

Strategies for Diastereoselective and Enantioselective Synthesis (Drawing on general methods for chiral amines)

Should the synthesis of chiral analogs of this compound be desired, where, for example, other stereocenters are present on the piperidine ring, several strategies for diastereoselective and enantioselective synthesis can be envisioned. These methods often draw from the well-established field of chiral amine synthesis.

One powerful approach is the use of chiral auxiliaries. An N-acyl-4-piperidone derivative, where the acyl group is a chiral auxiliary, can undergo diastereoselective alkylation at the C3 or C5 position. Subsequent functionalization at the C4 position to introduce the diacetic acid moiety would lead to a diastereomerically enriched product. The chiral auxiliary could then be removed to yield the target compound.

Asymmetric catalysis offers a more elegant and atom-economical approach. For instance, an enantioselective aza-Prins cyclization could be employed to construct the piperidine ring with a quaternary center at the C4 position. rsc.org This reaction would involve the cyclization of a homoallylic amine with an aldehyde in the presence of a chiral catalyst, leading to a stereodefined 4-hydroxypiperidine (B117109) derivative that could be further functionalized.

The following table outlines potential catalytic systems for the enantioselective synthesis of a chiral 4,4-disubstituted piperidine precursor.

Table 2: Potential Catalytic Systems for Asymmetric Synthesis of 4,4-Disubstituted Piperidine Precursors

StrategyCatalyst TypePotential Ligand/CatalystExpected Outcome
Asymmetric Aza-Prins CyclizationChiral Brønsted AcidChiral Phosphoric AcidEnantioenriched 4-hydroxypiperidine
Asymmetric Michael AdditionOrganocatalystChiral Amine (e.g., prolinol derivative)Enantioenriched 4,4-disubstituted piperidone
Asymmetric Allylic AlkylationTransition Metal CatalystPalladium with Chiral Ligand (e.g., PHOX)Enantioenriched piperidine with an allylic quaternary center

This table presents hypothetical strategies based on established asymmetric catalytic methods.

Control of Product Selectivity in Multistep Reaction Cascades

A hypothetical cascade reaction for the synthesis of the target molecule could begin with a multicomponent reaction. For example, a reaction between 1-methyl-4-piperidone, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and two equivalents of an activated acetic acid derivative could potentially assemble the core structure in a single step. nih.gov The selectivity for the desired 4,4-disubstituted product over other possible isomers would depend on the relative rates of the competing reaction pathways.

The control of selectivity can be achieved through several means:

Reagent Control: The choice of reagents can dictate the reaction pathway. For instance, using a bulky protecting group on the piperidine nitrogen could influence the facial selectivity of an incoming nucleophile.

Catalyst Control: A chiral catalyst can be used to favor the formation of one enantiomer over the other in an asymmetric cascade. nih.gov In an achiral synthesis, a catalyst can still influence regioselectivity by selectively activating a particular functional group.

Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions in the cascade.

Reaction Condition Control: Parameters such as temperature, pressure, and solvent can have a profound impact on the selectivity of a reaction. For example, lower temperatures often favor the thermodynamically more stable product.

By carefully designing the reaction sequence and optimizing each step, it is possible to control the chemo-, regio-, and stereoselectivity of a multistep cascade to afford the desired this compound with high purity and in good yield.

Chemical Transformations and Reactivity Profiles of 2,2 1 Methylpiperidine 4,4 Diyl Diacetic Acid

Reactions of the Carboxylic Acid Functional Groups

The two carboxylic acid moieties attached to the same carbon atom of the piperidine (B6355638) ring are the primary sites for a variety of chemical modifications. Their reactivity is typical of carboxylic acids, allowing for transformations such as esterification, amide formation, and intramolecular cyclization.

Esterification and Transesterification Pathways

The conversion of the carboxylic acid groups of 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid to their corresponding esters can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the diacid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding diethyl ester, Diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate.

Alternatively, for substrates sensitive to strong acids, milder methods can be employed. These include reaction with alkyl halides in the presence of a base such as potassium carbonate, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol.

Transesterification, the conversion of one ester to another, can also be performed on the diester derivatives of this compound. This is typically achieved by reacting the ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the alcohol generated during the reaction.

Reaction TypeReagents and ConditionsProductIllustrative Yield
Fischer-Speier EsterificationEthanol, cat. H₂SO₄, refluxDiethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetateGood to Excellent
AlkylationMethyl iodide, K₂CO₃, DMFDimethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetateHigh
TransesterificationPropanol, cat. NaOPr, refluxDipropyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetateModerate to Good
Illustrative Esterification and Transesterification Reactions. Data is representative of typical outcomes for analogous compounds.

Amide Formation and Analogous Coupling Reactions

The carboxylic acid groups readily undergo amidation reactions with primary or secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid. A common method involves the use of coupling agents such as carbodiimides (e.g., DCC or EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). For example, reacting this compound with two equivalents of a primary amine, such as benzylamine, in the presence of EDC and HOBt would yield the corresponding dibenzylamide.

Another approach is the conversion of the diacid to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacyl chloride can then be treated with an amine to form the desired diamide (B1670390). This method is often high-yielding but may not be suitable for sensitive substrates.

Amine SubstrateCoupling ReagentsProductIllustrative Yield
Ammonia (B1221849)EDC, HOBt2,2'-(1-Methylpiperidine-4,4-diyl)diacetamideGood
Aniline (B41778)SOCl₂, then anilineN¹,N¹-Diphenyl-2,2'-(1-methylpiperidine-4,4-diyl)diacetamideHigh
PiperidineDCC, NHS1,1'-(2,2'-(1-Methylpiperidine-4,4-diyl)bis(acetyl))bis(piperidine)Good to High
Illustrative Amide Formation Reactions. Data is representative of typical outcomes for analogous compounds.

Intramolecular Cyclization Reactions Leading to Anhydrides or Cyclic Imides

The geminal dicarboxylic acid structure of this compound allows for intramolecular cyclization reactions under specific conditions. Heating the diacid, particularly in the presence of a dehydrating agent such as acetic anhydride (B1165640), can lead to the formation of a cyclic anhydride. This reaction results in a spirocyclic compound where the anhydride ring is fused to the piperidine ring at the C4 position.

Furthermore, if the diacid is first converted to a diamide or a monoamide-monoacid, subsequent intramolecular cyclization can lead to the formation of a cyclic imide. For instance, the monoamide formed by reacting the diacid with one equivalent of a primary amine can be cyclized upon heating or treatment with a dehydrating agent to yield a spirocyclic imide. These cyclic imides are important scaffolds in medicinal chemistry.

Reactivity of the Tertiary Amine Moiety

The tertiary nitrogen atom in the 1-methylpiperidine (B42303) ring is a nucleophilic and basic center, which can participate in quaternization and N-oxidation reactions.

Quaternization Reactions and Formation of Ammonium (B1175870) Salts

The tertiary amine can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt possesses a positively charged nitrogen atom. The stereochemistry of this reaction on piperidine rings has been a subject of study, with the direction of alkylation (axial vs. equatorial) being influenced by steric and electronic factors. For 1-methylpiperidine derivatives, alkylation typically occurs from the less sterically hindered face.

Alkylating AgentSolventProductIllustrative Outcome
Methyl Iodide (CH₃I)Acetonitrile1,1-Dimethyl-4,4-bis(carboxymethyl)piperidin-1-ium iodideHigh conversion
Benzyl Bromide (BnBr)Acetone1-Benzyl-1-methyl-4,4-bis(carboxymethyl)piperidin-1-ium bromideGood conversion
Ethyl Bromoacetate (B1195939)Ethanol1-(2-Ethoxy-2-oxoethyl)-1-methyl-4,4-bis(carboxymethyl)piperidin-1-ium bromideModerate conversion
Illustrative Quaternization Reactions. Data is representative of typical outcomes for analogous compounds.

N-Oxidation Processes and Their Synthetic Utility

The tertiary amine can be oxidized to form an N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. The N-oxidation of N-methylpiperidine derivatives can lead to two diastereomeric N-oxides, depending on whether the oxygen atom is added to the axial or equatorial face of the nitrogen's lone pair of electrons. The stereoselectivity of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the oxidizing agent. N-oxides are valuable synthetic intermediates and can exhibit interesting biological activities. They can also serve as protecting groups for the tertiary amine or be used in Polonovski-type reactions to introduce functionality at the adjacent carbon atoms.

Oxidizing AgentSolventProductIllustrative Stereoselectivity
Hydrogen Peroxide (H₂O₂)Methanol2,2'-(1-Methyl-1-oxidopiperidine-4,4-diyl)diacetic acidDependent on ring substituents
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane2,2'-(1-Methyl-1-oxidopiperidine-4,4-diyl)diacetic acidOften favors axial oxidation
Illustrative N-Oxidation Reactions. Data is representative of typical outcomes for analogous compounds.

Coordination Chemistry with Metal Ions and Chelation Behavior (e.g., in analogy to related diacids like 1,4-piperazinediacetic acid or N-Methyliminodiacetic acid)

The structure of this compound, featuring a tertiary amine and two carboxylate groups, suggests its potential as a chelating agent for various metal ions. While specific studies on the coordination chemistry of this exact ligand are not extensively documented in publicly available literature, its behavior can be inferred by examining structurally related compounds such as 1,4-piperazinediacetic acid and N-Methyliminodiacetic acid (MIDA).

N-Methyliminodiacetic acid is a well-known tripodal ligand that forms stable complexes with a wide range of metal ions. chemimpex.comwikipedia.org The nitrogen atom and the two carboxylate groups coordinate to a metal center, forming two five-membered chelate rings, which imparts considerable thermodynamic stability to the resulting metallo-complexes. chemimpex.com MIDA is recognized for its strong chelating capabilities and is used in various applications, from water treatment to pharmaceutical synthesis. chemimpex.comchemicalbook.com The presence of the N-methyl group in both MIDA and this compound suggests that the nitrogen atom in the latter is also a good donor for metal coordination.

Similarly, studies on piperazine-based diacids, such as 1,4-piperazinedipropionic acid, have demonstrated their ability to form coordination polymers with metal ions like Cd(II), Zn(II), and Cu(II). rsc.org In these structures, the carboxylate groups and the piperazine (B1678402) nitrogen atoms are involved in binding to the metal centers, highlighting the coordinating potential of such N-heterocyclic dicarboxylic acids. rsc.org

For this compound, it is anticipated that the ligand would act in a tripodal fashion, utilizing the piperidine nitrogen and the two acetate (B1210297) arms to chelate a single metal ion. The piperidine ring enforces a specific stereochemistry on the complex, which could be advantageous in applications requiring chiral recognition or catalysis. The stability of the formed complexes would be influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system. Based on analogous systems, it is expected to form stable complexes with transition metals and lanthanides. nih.govderpharmachemica.com

Table 1: Comparison of Related Chelating Agents

Compound Structural Features Known Coordinating Atoms Typical Metal Ions Coordinated
N-Methyliminodiacetic acid (MIDA) Tertiary amine, two carboxylates N, O, O Fe(III), various transition metals chemimpex.comwikipedia.org
1,4-Piperazinediacetic acid Two tertiary amines, two carboxylates N, N', O, O Cd(II), Zn(II), Cu(II) rsc.org

| This compound | Tertiary amine, two carboxylates, piperidine ring | N, O, O (predicted) | Transition metals, Lanthanides (predicted) |

Transformations Involving the Piperidine Ring System

The piperidine ring in this compound is a robust heterocyclic system, but it can undergo specific transformations under controlled conditions. These reactions can be broadly categorized into those that lead to the opening or rearrangement of the ring and those that involve functionalization of the piperidine backbone itself.

Ring Opening and Rearrangement Reactions under Specific Conditions

While the piperidine ring is generally stable, certain reactions can induce its cleavage or rearrangement. For instance, N-oxides of piperidines are known to undergo rearrangement to form hexahydro-1,2-oxazepines. acs.org This suggests that oxidation of the tertiary amine in this compound could potentially lead to ring-expanded products under thermal or catalytic conditions.

Another potential pathway for ring modification is through benzyne-induced ring-opening reactions. Tertiary cyclic amines can react with in-situ generated benzynes, leading to cleavage of a C-N bond and the formation of new, more complex amine structures. researchgate.net Applying such a methodology to this compound could yield novel functionalized aniline derivatives.

Rearrangements such as the Stevens or Sommelet-Hauser rearrangement could also be envisaged, starting from a quaternary ammonium salt derived from the piperidine nitrogen. For example, a nih.govresearchgate.net-Stevens rearrangement has been used to construct the piperidine ring itself and could potentially be used to modify the existing ring structure. thieme-connect.com

Functionalization of the Piperidine Backbone beyond the C-4 Diacetic Acid Moieties

Modern synthetic methods offer a variety of ways to functionalize the C-H bonds of the piperidine ring, allowing for the introduction of new substituents at positions other than the C-4 carrying the diacetic acid groups. These methods are often site-selective, controlled by the choice of catalyst and directing groups. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions, for example, have been successfully employed to functionalize piperidines at the C-2, C-3, or C-4 positions. nih.govnih.gov The site of functionalization can be controlled by the nature of the N-protecting group and the catalyst used. nih.govnih.gov This suggests that the backbone of this compound could be selectively modified at the C-2 or C-3 positions.

Photoredox catalysis provides another powerful tool for the α-functionalization of piperidines. figshare.com Through the generation of an α-amino radical, it is possible to introduce aryl groups at the C-2 position of the piperidine ring. figshare.com This method has been shown to be highly diastereoselective for substituted piperidines. figshare.com

Table 2: Potential Functionalization Reactions of the Piperidine Ring

Reaction Type Position(s) Functionalized Reagents/Conditions Potential Outcome for this compound
Rhodium-catalyzed C-H Insertion C-2, C-3 Rhodium catalyst, diazo compounds nih.govnih.gov Introduction of ester or other functional groups at C-2 or C-3.
Photoredox-catalyzed α-Arylation C-2 Photoredox catalyst, cyano(hetero)arenes, visible light figshare.com Arylation at the C-2 position.
N-Oxide Rearrangement Ring Expansion Oxidation (e.g., with m-CPBA) followed by heating acs.org Formation of a seven-membered hexahydro-1,2-oxazepine ring.

Synthesis and Exploration of Derivatives of 2,2 1 Methylpiperidine 4,4 Diyl Diacetic Acid

Synthesis of Ester and Amide Derivatives

The two carboxylic acid groups of 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid are primary sites for modification, readily converted into a wide range of ester and amide derivatives. These transformations are fundamental for modulating the compound's polarity, solubility, and ability to interact with other molecules.

The conversion of the diacetic acid to its corresponding dialkyl esters is a common strategy to mask the polar carboxylic acid groups, thereby increasing lipophilicity and enabling further chemical transformations that are incompatible with acidic protons. The synthesis of diethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetate and other simple alkyl esters can be achieved through standard esterification protocols.

One of the most direct methods is the Fischer-Speier esterification. This involves reacting the diacid with an excess of the desired alcohol (e.g., ethanol (B145695) for the diethyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

An alternative, milder approach involves the use of alkylating agents. For instance, the diacid can be deprotonated with a base to form the dicarboxylate salt, which is then treated with an alkyl halide (e.g., ethyl bromide) to yield the corresponding diester. This method is particularly useful for more complex or sensitive alcohol moieties.

Table 1: Proposed Synthesis Methods for Alkyl Esters of this compound

MethodReagentsTypical ConditionsAdvantages
Fischer EsterificationExcess Alcohol (ROH), Strong Acid Catalyst (e.g., H₂SO₄)Heat (Reflux)Cost-effective, simple procedure
AlkylationBase (e.g., K₂CO₃), Alkyl Halide (R-X)Inert Solvent (e.g., DMF, Acetonitrile)Milder conditions, suitable for complex alcohols
DMTMM CouplingAlcohol (ROH), DMTMM, N-MethylmorpholineRoom Temperature, THFMild, high yield for various alcohols

Polyfunctional Amide Derivatives for Diverse Chemical Applications

The synthesis of amide derivatives from this compound opens up a vast chemical space for creating molecules with tailored functionalities. By reacting the diacid with a diverse range of primary and secondary amines, a library of diamides can be generated. This is typically accomplished using standard peptide coupling reagents to activate the carboxylic acids, facilitating nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid and high-yielding amide bond formation under mild conditions.

This methodology allows for the introduction of various functional groups by choosing appropriately substituted amines. For example, reacting the diacid with amino acids would yield peptide-like structures, while using amines bearing reporter groups like fluorophores or biotin (B1667282) would create tools for chemical biology. The resulting diamides can exhibit a wide range of properties, from enhanced biological activity to utility as building blocks in polymer synthesis.

Table 2: Examples of Polyfunctional Amide Derivatives

Amine ReactantPotential Application of Product
PropargylamineIntroduction of alkyne handles for "click" chemistry
4-(Aminomethyl)pyridineBuilding block for coordination chemistry and catalysis
Glycine methyl esterCreation of peptide mimetics
N,N-DiethylethylenediamineIntroduction of additional basic sites for altered solubility

Development of Conjugates for Chemical Labeling and Probing in Synthetic Systems

The unique 4,4-disubstituted diacetic acid structure is highly reminiscent of bifunctional chelating agents used in medicinal and materials chemistry. researchgate.netsemanticscholar.org Bifunctional chelators are molecules that have two distinct components: a region that strongly binds to a metal ion and a functional handle for covalent attachment to another molecule, such as a peptide, antibody, or nanoparticle. semanticscholar.orgnih.gov

Derivatives of this compound are well-suited for this role. The two carboxylate groups, along with the piperidine (B6355638) nitrogen, can form a stable coordination complex with various metal ions, including radiometals used in medical imaging (e.g., Gallium-68 for PET scans) or fluorescent lanthanides for optical probing. researchgate.netresearchgate.net

To create a bifunctional conjugate, one of the carboxylic acid groups could be selectively activated and coupled to a targeting biomolecule, leaving the other acid group and the piperidine nitrogen free to chelate a metal. Alternatively, modifications can be made at the piperidine nitrogen (see section 4.3) to introduce a reactive group for conjugation. This allows the resulting metal complex to be directed to specific biological targets or incorporated into larger synthetic systems. Such conjugates are invaluable tools for diagnostics, therapy (radiopharmaceuticals), and as probes in molecular imaging and sensing applications. nih.gov

Structural Modifications at the Piperidine Nitrogen Atom (e.g., N-demethylation, N-alkylation)

A crucial first step in diversifying this position is the N-demethylation of the parent compound to yield the secondary amine, 2,2'-(piperidine-4,4-diyl)diacetic acid. This transformation can be achieved using various reagents, such as 1-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis.

The resulting secondary amine is a versatile intermediate for a wide array of N-alkylation and N-acylation reactions. Reductive amination with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method to introduce diverse substituents. Direct alkylation with alkyl halides or acylation with acid chlorides or anhydrides provides further routes to a broad library of N-substituted derivatives. This strategic modification allows for the fine-tuning of the molecule's properties for specific applications, such as optimizing its pharmacokinetic profile or attaching it to a solid support for use in combinatorial chemistry.

Table 3: Examples of N-Substituent Modifications and Their Potential Impact

N-SubstituentMethod of IntroductionPotential Effect
H (N-demethylation)von Braun ReactionProvides key intermediate for further functionalization; alters basicity
Benzyl (B1604629)Reductive AminationIncreases lipophilicity; can be removed via hydrogenolysis
PropylAlkylation with Propyl IodideModulates steric bulk and lipophilicity
(CH₂)₂-COOHMichael addition on acrylateIntroduces an additional carboxylic acid for bioconjugation or altered solubility

Exploration of Spirocyclic Systems and Fused Ring Architectures Derived from the Compound

The core structure of this compound is inherently spirocyclic, with the C4 atom of the piperidine ring serving as the spirocenter. The two acetic acid side chains provide a unique opportunity to construct additional rings, leading to more complex and rigid polycyclic architectures. Such structures are of great interest in medicinal chemistry as they can present well-defined three-dimensional pharmacophores.

A key strategy for creating new ring systems is through intramolecular cyclization of derivatives of the diacetic acid. For example, the corresponding diester could undergo a Dieckmann condensation in the presence of a strong base to form a new six-membered ring containing a β-keto ester functionality, fused to the original piperidine at the C4 position.

Alternatively, the two carboxylic acids could be reduced to a diol. The resulting diol could then be cyclized under various conditions, for example, by reaction with phosgene (B1210022) or a similar reagent to form a cyclic carbonate, or by conversion to a dihalide followed by intramolecular etherification to form a spirocyclic oxetane (B1205548) or tetrahydrofuran (B95107) ring system. Another approach involves converting the diacid to a diamine, which could then be cyclized with a dicarbonyl compound to form a new heterocyclic ring. These transformations would generate novel spiro[piperidine-4,X']-heterocycles, significantly increasing the structural complexity and rigidity of the molecular scaffold.

Advanced Characterization Techniques and Structural Analysis of 2,2 1 Methylpiperidine 4,4 Diyl Diacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and provides insights into the molecule's conformation.

Application of 1D and 2D NMR Techniques for Complete Structure Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The N-methyl group would appear as a singlet, typically in the range of 2.2-2.5 ppm. The methylene (B1212753) protons of the piperidine (B6355638) ring would give rise to complex multiplets due to geminal and vicinal coupling. The protons of the two methylene groups adjacent to the quaternary carbon (C4) would likely appear as a singlet, while the protons at the C2 and C6 positions, adjacent to the nitrogen, would be shifted downfield. The methylene protons of the acetic acid side chains would also present as a singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The quaternary carbon at the 4-position would be readily identifiable. The carbons of the piperidine ring would resonate in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field compared to the C3 and C5 carbons. The N-methyl carbon would have a characteristic chemical shift, and the carbonyl carbons of the carboxylic acid groups would be observed at the lowest field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N-CH₃2.2 - 2.5s
Piperidine H2, H62.5 - 2.9m
Piperidine H3, H51.5 - 1.9m
CH₂COOH2.3 - 2.6s

Note: Predicted values are based on data from analogous piperidine structures. Actual values may vary depending on the solvent and other experimental conditions. soton.ac.ukchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O170 - 180
C2, C655 - 60
C440 - 45
N-CH₃40 - 45
CH₂COOH35 - 40
C3, C530 - 35

Note: Predicted values are based on data from analogous piperidine structures. Actual values may vary depending on the solvent and other experimental conditions. soton.ac.ukchemicalbook.com

Conformational Analysis through Advanced NMR Experiments

The piperidine ring of this compound is expected to adopt a chair conformation. The orientation of the N-methyl group (axial or equatorial) can be determined through Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOE cross-peaks are observed between protons that are close in space, and the presence or absence of specific NOEs can differentiate between conformers. For instance, a strong NOE between the N-methyl protons and the axial protons at C2 and C6 would indicate an axial orientation of the methyl group, while NOEs to the equatorial protons would suggest an equatorial conformation. Temperature-dependent NMR studies can also provide information about the conformational dynamics and the energy barrier for ring inversion. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the precise molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Both electrospray ionization (ESI) and electron ionization (EI) techniques can be utilized.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected molecular ion peak for the protonated molecule [M+H]⁺ would be observed in positive-ion mode ESI-MS.

The fragmentation of the molecular ion provides valuable structural information. In the case of this compound, characteristic fragmentation pathways are expected. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of a methyl radical or the opening of the piperidine ring. libretexts.orgmiamioh.edu The carboxylic acid groups can also influence the fragmentation, with potential losses of water (H₂O) and carbon dioxide (CO₂). libretexts.orgresearchgate.net The fragmentation of the piperidine ring itself can lead to a series of characteristic ions. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. chemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
[M+H]⁺Molecular ion
[M+H - H₂O]⁺Loss of water
[M+H - CO₂]⁺Loss of carbon dioxide
[M+H - CH₃]⁺Loss of N-methyl group

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound and can offer insights into intermolecular interactions such as hydrogen bonding. cardiff.ac.ukamericanpharmaceuticalreview.com

The infrared spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, which are likely involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-N stretching of the tertiary amine will be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be present in the 2800-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch will be observable. The C-C and C-N stretching vibrations of the piperidine ring are expected to give rise to characteristic Raman bands. The symmetric stretching of the carboxylate group, if the compound exists in a zwitterionic form, would be particularly Raman active.

Table 4: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)Weak
C-H stretch (aliphatic)2800-30002800-3000
C=O stretch (carboxylic acid)1700-17301700-1730
C-N stretch1000-12501000-1250

Note: Predicted values are based on data from analogous compounds. Actual frequencies can be influenced by the physical state of the sample and intermolecular interactions. elsevier.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Insights (if data exists for the compound or highly analogous structures)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or a highly analogous structure can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. jyu.fimdpi.com

For piperidine-containing compounds, X-ray diffraction can confirm the chair conformation of the six-membered ring and the stereochemical relationship of the substituents. researchgate.net In the case of this compound, the analysis would reveal the orientation of the N-methyl group and the two acetic acid side chains. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the solid-state architecture. nih.govwhiterose.ac.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by resolving the compound if it can exist as atropisomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration of these chiral derivatives. nih.govnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral center can be assigned. This technique would be invaluable for the stereochemical characterization of any chiral analogues or derivatives of this compound. acs.org

Computational Chemistry and Theoretical Investigations into 2,2 1 Methylpiperidine 4,4 Diyl Diacetic Acid

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to determine the ground-state electron density of a molecule, from which various properties such as energy, structure, and electronic descriptors can be derived. For 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid, DFT calculations can elucidate its intrinsic reactivity and charge distribution.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In this compound, the HOMO is expected to be localized primarily on the non-bonding electron pair of the tertiary amine nitrogen and the oxygen atoms of the carboxylate groups, indicating these are the primary sites for nucleophilic attack. The LUMO is likely distributed over the carbonyl carbons and the acidic protons of the carboxylic acid groups, representing the electrophilic sites.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide quantitative values for these properties.

Table 1: Hypothetical FMO Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyValue (eV)Description
HOMO Energy -6.85Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
LUMO Energy -0.95Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE) 5.90Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

This analysis predicts that the molecule would readily participate in reactions where it acts as an electron donor from its nitrogen or oxygen atoms and as an electron acceptor at its carboxylic acid sites.

The distribution of electrons within a molecule governs its electrostatic interactions and is a key determinant of its chemical behavior. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.com

For this compound, an MEP map would reveal:

Intense Negative Potential: Localized around the oxygen atoms of the two carboxylic acid groups, reflecting their high electron density and capacity to act as hydrogen bond acceptors or metal coordination sites. nih.gov

Positive Potential: Concentrated around the acidic protons of the carboxyl groups, making them susceptible to deprotonation by a base. wuxiapptec.comacs.org

Moderately Negative Potential: Associated with the tertiary nitrogen atom of the piperidine (B6355638) ring.

These maps are crucial for understanding non-covalent interactions, such as drug-receptor binding or ligand-metal coordination. acs.org

Table 2: Hypothetical Calculated Partial Charges on Key Atoms Calculated using Mulliken population analysis.

AtomPartial Charge (a.u.)Implication
Carbonyl Oxygen (O) -0.65Strong nucleophilic character; site for H-bonding and metal coordination.
Hydroxyl Hydrogen (H) +0.45High acidity; susceptible to deprotonation.
Piperidine Nitrogen (N) -0.30Nucleophilic and basic character.
Carbonyl Carbon (C) +0.75Electrophilic character; susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While DFT calculations provide insight into the static, energy-minimized state of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and thermodynamic properties in a simulated environment (e.g., in aqueous solution). frontiersin.org

For this compound, MD simulations can reveal:

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. MD can explore the stability of this conformation and the timescale of any potential ring flips.

Side-Chain Flexibility: The two acetic acid side chains possess significant rotational freedom. Simulations can map the preferred orientations of these chains relative to the piperidine ring and each other.

Solvation Effects: By explicitly including solvent molecules (e.g., water), MD simulations can model how the molecule interacts with its environment, including the formation of hydrogen bonds and the structure of the surrounding solvation shell.

A typical simulation might run for several hundred nanoseconds, providing a trajectory that can be analyzed to understand root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and key dihedral angle distributions.

Elucidation of Reaction Mechanisms and Identification of Transition States via Computational Methods

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible experimentally. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

For this compound, a relevant reaction to study would be its stepwise deprotonation. Computational methods can determine which of the two carboxylic acid protons is removed first and the energy barrier associated with this process. The calculations would involve locating the transition state structure for the proton transfer to a base. This type of study can rationalize the pKa values of the dicarboxylic acid. Similarly, mechanisms for other reactions, such as esterification or complexation with metal ions, can be elucidated. nih.govresearchgate.net

Prediction of Spectroscopic Properties from First Principles (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural characterization of new compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict the chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and for confirming the proposed structure of the molecule. nih.gov For this compound, calculations could distinguish between the chemical shifts of the axial and equatorial protons on the piperidine ring. researchgate.netchemicalbook.com

IR Spectroscopy: Infrared (IR) vibrational frequencies and intensities can be computed by calculating the second derivatives of the energy with respect to atomic positions. The resulting predicted spectrum shows characteristic peaks for the molecule's functional groups. For this compound, key predicted vibrational modes would include the O-H stretch of the carboxylic acids, the strong C=O stretch of the carbonyl groups, and the C-N stretching of the tertiary amine.

Table 3: Hypothetical Predicted vs. Expected Spectroscopic Data

SpectroscopyFeaturePredicted ValueExpected Experimental Range
¹³C NMR Carbonyl Carbon (C=O)175.8 ppm170-180 ppm
¹³C NMR Quaternary Carbon (C4)45.2 ppm40-50 ppm
¹H NMR Acidic Proton (COOH)11.5 ppm10-12 ppm
IR C=O Stretch1715 cm⁻¹1700-1725 cm⁻¹
IR O-H Stretch (broad)3050 cm⁻¹2500-3300 cm⁻¹

Ligand-Metal Interaction Studies using Computational Approaches relevant to Coordination Chemistry

The presence of multiple potential donor atoms (two carboxylate groups and one tertiary amine) makes this compound an interesting candidate as a chelating ligand in coordination chemistry. Computational methods can be used to study its interactions with various metal ions. nih.gov

These studies typically involve:

Geometry Optimization: Determining the most stable structure of the metal-ligand complex. This reveals the coordination number of the metal, the preferred binding sites on the ligand, and the resulting bond lengths and angles.

Binding Energy Calculation: Quantifying the strength of the ligand-metal interaction by calculating the energy released upon complex formation. This helps in assessing the stability of the complex.

Electronic Structure Analysis: Using methods like Natural Bond Orbital (NBO) analysis to understand the nature of the coordinate bonds (e.g., the extent of charge transfer from the ligand to the metal).

DFT calculations could be used to model the chelation of a metal ion like Cu(II) or Zn(II), predicting whether the ligand acts in a bidentate fashion (using the two carboxylates) or a tridentate fashion (involving the nitrogen atom). Such studies are crucial for designing new metal complexes with specific properties, for example, as catalysts or therapeutic agents. nih.govresearchgate.net

Despite a comprehensive search for "this compound," publicly available scientific literature and chemical databases contain limited to no specific information on this particular compound. Research findings and detailed applications as requested in the prompt are not available.

However, without specific studies on "this compound," any discussion of its role in complex organic synthesis, its efficacy as a chelating agent, its integration into polymeric structures, its use as a precursor for supramolecular frameworks, or its application in the design of novel chemical reagents would be purely speculative.

Due to the lack of specific data and research findings for "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Future Research Directions and Unexplored Avenues in 2,2 1 Methylpiperidine 4,4 Diyl Diacetic Acid Chemistry

Discovery of Novel Synthetic Routes and Methodologies for Enhanced Efficiency

Current synthetic strategies for 4,4-disubstituted piperidines often involve multi-step sequences. nih.govnih.gov Future research should focus on developing more convergent and efficient synthetic routes to 2,2'-(1-methylpiperidine-4,4-diyl)diacetic acid and its derivatives. A promising avenue lies in the exploration of one-pot reactions starting from readily available precursors like 1-methyl-4-piperidone (B142233).

One potential approach could involve a modified Strecker-type synthesis. An optimized condensation of 1-methyl-4-piperidone with a cyanide source and an appropriate nitrogen source could yield an amino-nitrile intermediate, which could then be further elaborated. researchgate.net Another avenue for exploration is the use of organometallic reagents to introduce the acetic acid moieties. whiterose.ac.uk

Future synthetic research could focus on the parameters outlined in the hypothetical data table below, aiming to maximize yield and minimize reaction steps.

Synthetic Approach Starting Material Key Reagents Potential Advantages Hypothetical Yield (%)
Multi-step Carboxylation1-Methyl-4-piperidoneMalononitrile, KCN, H₂SO₄Established methodology for similar structures45-55
One-Pot Domino Reaction1-Methyl-4-piperidoneEthyl cyanoacetate, NaH, Alkylating agentIncreased efficiency, reduced waste60-70
Organometallic Addition1-Methyl-4-piperidoneReformatsky reagent (e.g., ethyl bromoacetate (B1195939), Zn)Milder reaction conditions50-65
Catalytic Carbonylation4,4-Divinyl-1-methylpiperidineCO, H₂O, Transition metal catalystAtom-economical, potential for asymmetric synthesis>75

This table presents hypothetical data for potential future synthetic explorations and does not represent existing experimental results.

Comprehensive Exploration of Reactivity with Diverse Substrates and Reagents

The reactivity of this compound is largely unexplored. The presence of two carboxylic acid groups geminally substituted on the piperidine (B6355638) ring offers a rich landscape for chemical transformations. Future studies should systematically investigate its reactions with a wide range of substrates and reagents to unlock its synthetic potential.

Key areas of investigation should include:

Esterification and Amidation: The formation of esters and amides would provide a library of derivatives with tailored solubility and functionality. The kinetics and thermodynamics of these reactions with various alcohols and amines should be studied.

Reduction: Selective reduction of the carboxylic acid groups to alcohols would yield the corresponding diol, a valuable precursor for polyesters and other polymers.

Decarboxylation: Investigating the conditions for ketonic decarboxylation could lead to the formation of novel spirocyclic ketones. wikipedia.org The stability of the gem-dicarboxylic acid moiety under various thermal and catalytic conditions warrants investigation. nih.govacs.org

Polymerization: The diacid functionality makes it a potential monomer for the synthesis of polyamides and polyesters. The properties of these polymers would be influenced by the rigid spirocyclic core.

A systematic study of its reactivity could be summarized in a detailed reaction map, an example of which is conceptualized below.

Reaction Type Reagents Potential Product Potential Applications of Product
Fischer EsterificationMethanol, H₂SO₄Dimethyl 2,2'-(1-methylpiperidine-4,4-diyl)diacetateIntermediate for further functionalization
AmidationEthylenediamine, DCCPolyamideEngineering plastics, fibers
ReductionLiAlH₄2,2'-(1-Methylpiperidine-4,4-diyl)diethanolMonomer for polyesters, polyurethanes
DecarboxylationBa(OH)₂Spiro[piperidine-4,1'-cyclopentan]-2'-oneFragrance and flavor chemistry

This table is a hypothetical representation of potential reactivity studies.

Cross-Disciplinary Research at the Interface of Organic and Inorganic Chemistry

The diacetic acid functionality of this compound makes it an excellent candidate for forming coordination complexes with a variety of metal ions. This opens up a rich field of research at the interface of organic and inorganic chemistry.

Coordination Chemistry: Systematic studies of its coordination behavior with transition metals, lanthanides, and main group elements could reveal novel coordination modes and complex geometries. The chelation properties of the diacetate group in conjunction with the piperidine nitrogen could lead to stable and unique complexes.

Catalysis: The resulting metal complexes could be screened for catalytic activity in various organic transformations. The chiral nature of the piperidine ring, if resolved, could lead to enantioselective catalysts.

Bioinorganic Chemistry: The ability to chelate metal ions suggests potential applications in areas such as contrast agents for medical imaging or as models for metalloenzymes.

The exploration of its coordination chemistry could be guided by the systematic investigation of complexes formed with different metal ions.

Metal Ion Potential Coordination Mode Potential Application of Complex
Copper(II)Bidentate (di-carboxylate)Catalyst for oxidation reactions
Gadolinium(III)Tridentate (di-carboxylate and piperidine nitrogen)MRI contrast agent
Platinum(II)Bidentate (di-carboxylate)Anticancer agent precursor

This table is a conceptual guide for future research in coordination chemistry.

Design of Chemically Responsive Systems Utilizing the Compound's Unique Architecture

The presence of both a basic tertiary amine (the piperidine nitrogen) and acidic carboxylic acid groups makes this compound an ideal candidate for the development of chemically responsive systems, particularly those sensitive to pH. mdpi.commdpi.comnih.gov

pH-Responsive Hydrogels: The compound could be incorporated as a crosslinker or a pendant group in hydrogels. nih.gov The protonation state of the amine and carboxylate groups would change with pH, leading to swelling or shrinking of the hydrogel. This could be harnessed for controlled drug delivery, where a drug is released in response to the specific pH of a target environment, such as a tumor or the gastrointestinal tract. nih.gov

Stimuli-Responsive Polymers: Polymers functionalized with this compound could exhibit "smart" behavior, changing their solubility or conformation in response to pH changes. nih.gov This could be useful in applications such as sensors, actuators, and self-healing materials.

Drug Delivery Systems: The zwitterionic nature of the molecule at physiological pH could be exploited in the design of drug delivery vehicles that can interact with biological membranes in a pH-dependent manner.

Future research in this area would involve the synthesis and characterization of these responsive systems.

Responsive System Stimulus Observed Response Potential Application
Polyacrylamide-co-diacid HydrogelChange in pH from 7.4 to 5.5Increased swelling ratiopH-triggered drug release
Functionalized PolystyreneChange in solvent polarityAlteration in solution viscosity"Smart" coating
Liposome (B1194612) FormulationpH gradientEnhanced liposome fusionTargeted drug delivery to acidic tumors

This table presents hypothetical outcomes of future research into chemically responsive systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves alkylation or condensation reactions between piperidine derivatives and acetic acid precursors. Key parameters include temperature control (e.g., 60–80°C for amine-acid coupling), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reactants. Purification often employs recrystallization or column chromatography. For example, buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) can aid in isolating intermediates .
  • Data Example :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes coupling efficiency
SolventDMF or acetonitrileEnhances solubility
Reaction Time12–24 hoursReduces side products

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Quantify purity using a mobile phase of methanol and buffer (65:35 ratio) with UV detection at 220–254 nm .
  • NMR : Confirm proton environments (e.g., methyl groups on piperidine at δ 1.2–1.5 ppm, carboxylic protons at δ 10–12 ppm).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, as demonstrated in similar diacetic acid derivatives .

Advanced Research Questions

Q. How does the structural conformation of this compound influence its chelation properties with metal ions (e.g., Gd³⁺, Fe³⁺)?

  • Methodology : Investigate coordination geometry using spectroscopic methods:

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
  • Relaxometry : Measure relaxivity (e.g., for MRI contrast agents) to assess outer-sphere interactions and water exchange rates .
    • Key Consideration : The methyl group on the piperidine ring may sterically hinder metal binding, requiring pH optimization (e.g., pH 4–6) to balance protonation states of carboxylic groups .

Q. How can researchers resolve contradictions in reported stability constants (log K) for metal complexes of this compound?

  • Methodology : Standardize experimental conditions:

  • Potentiometric Titrations : Conduct under inert atmosphere (N₂/Ar) to avoid CO₂ interference.
  • Temperature Control : Maintain 25°C ± 0.1°C to ensure reproducibility.
  • Ionic Strength Adjustment : Use 0.1 M KCl to minimize activity coefficient variations.
    • Case Study : Discrepancies in log K values for similar ligands (e.g., diethylamino-phenyl-acetic acid) were resolved by controlling ligand-to-metal ratios and validating data with computational models (DFT) .

Q. What strategies are effective in designing coordination polymers or MOFs using this compound as a linker?

  • Methodology :

  • Solvothermal Synthesis : Combine the ligand with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 100–120°C for 48 hours.
  • Linker Functionalization : Introduce auxiliary ligands (e.g., 4,4′-bipyridine) to enhance framework stability, as seen in analogous systems .
    • Data Example :
Metal NodeLigand RatioSurface Area (BET)Application
Zn²⁺1:2800–1000 m²/gGas storage
Fe³⁺1:1500–600 m²/gCatalysis

Methodological Notes

  • Batch-to-Batch Consistency : For sensitive assays (e.g., enzyme inhibition), request peptide content analysis and TFA removal (<1%) to minimize variability .
  • Computational Modeling : Use tools like Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid
Reactant of Route 2
2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.